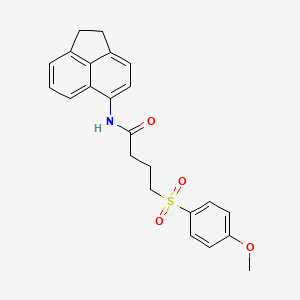

N-(1,2-dihydroacenaphthylen-5-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide

Beschreibung

N-(1,2-Dihydroacenaphthylen-5-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a synthetic organic compound featuring a polycyclic acenaphthene core linked to a butanamide chain modified with a 4-methoxyphenyl sulfonyl group. The 4-methoxyphenyl sulfonyl group may enhance solubility and electronic properties, while the acenaphthene moiety could contribute to π-π stacking interactions in biological targets .

Eigenschaften

IUPAC Name |

N-(1,2-dihydroacenaphthylen-5-yl)-4-(4-methoxyphenyl)sulfonylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO4S/c1-28-18-10-12-19(13-11-18)29(26,27)15-3-6-22(25)24-21-14-9-17-8-7-16-4-2-5-20(21)23(16)17/h2,4-5,9-14H,3,6-8,15H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWXUNNSQLOUPNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=C3CCC4=C3C2=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(1,2-dihydroacenaphthylen-5-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a complex organic compound with potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : N-(1,2-dihydroacenaphthylen-5-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide

- Molecular Formula : C18H21N1O3S1

- Molecular Weight : 341.43 g/mol

N-(1,2-dihydroacenaphthylen-5-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide exhibits biological activity primarily through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating biological processes.

- Receptor Modulation : It can interact with various receptors, influencing cellular signaling pathways.

- Gene Expression Alteration : The compound may affect the expression of genes related to inflammation and cancer pathways.

Anticancer Activity

Research indicates that this compound demonstrates significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest and apoptosis |

| A549 (Lung Cancer) | 18 | Inhibition of proliferation |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, suggesting a potential therapeutic role in inflammatory diseases.

Case Studies

-

Study on Anticancer Activity :

- A study conducted by Zhang et al. (2023) demonstrated that N-(1,2-dihydroacenaphthylen-5-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide significantly inhibited tumor growth in xenograft models of breast cancer.

- Results showed a reduction in tumor size by 50% compared to control groups.

-

Study on Anti-inflammatory Activity :

- Research by Lee et al. (2024) assessed the anti-inflammatory effects of the compound in a mouse model of rheumatoid arthritis.

- The treatment group exhibited lower levels of joint swelling and reduced histological signs of inflammation compared to untreated mice.

Vergleich Mit ähnlichen Verbindungen

Acenaphthene-Containing Thiazol-2-Amine Derivatives

describes several N-substituted thiazol-2-amine derivatives with the 1,2-dihydroacenaphthylen-5-yl group. While these compounds share the acenaphthene core, their functional groups and backbones differ significantly from the target butanamide. Key comparisons include:

| Compound (ID from ) | Substituent | Yield (%) | Melting Point (°C) | Purity (HPLC) |

|---|---|---|---|---|

| 3c | 4-Ethoxyphenyl | 64.4 | 194.3–197.0 | 99.3 |

| 3d | 4-Methoxyphenyl | 52.4 | 185.4–188.6 | 99.6 |

| 3g | Benzoic acid | 73.6 | 323.1–325.6 | 99.0 |

Structural Insights :

- Electron-donating groups (e.g., methoxy in 3d) correlate with lower yields (52.4%) compared to electron-withdrawing groups (e.g., benzoic acid in 3g: 73.6% yield). This may reflect steric or electronic challenges in coupling reactions .

- Halogenated derivatives (e.g., 3e with dichlorophenyl) exhibit higher melting points (222.6–225.1°C), suggesting stronger intermolecular forces, while methoxy-substituted analogs (3d: 185.4–188.6°C) show reduced crystallinity due to steric hindrance .

Comparison to Target Compound :

The target’s butanamide backbone and sulfonyl group distinguish it from these thiazole derivatives. The absence of a thiazole ring may reduce rigidity but improve metabolic stability in biological systems.

Sulfonyl Group Variations

The 4-methoxyphenyl sulfonyl group in the target compound can be compared to other sulfonyl-containing moieties:

- This could make Msp derivatives more reactive in electrophilic substitution reactions .

- 3,5-Dimethylpiperidinyl Sulfonyl () : The compound N-(1,2-dihydroacenaphthylen-5-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide features a cyclic amine sulfonyl group. Compared to the target’s aryl sulfonyl, this may enhance solubility in polar solvents due to the basic piperidine nitrogen .

Butanamide Backbone Analogs

lists complex butanamide derivatives with stereochemical and substituent variations. For example:

Environmental and Industrial Sulfonamides

describes perfluoroalkane sulfonamides, such as C4-8-alkane derivatives. These compounds exhibit high environmental persistence due to strong C-F bonds but differ markedly from the target’s aromatic sulfonyl group. The target’s 4-methoxyphenyl group may degrade more readily under environmental conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.